5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Overview
Description
The compound you’re asking about is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . It’s also known as ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate .
Molecular Structure Analysis
The exact mass of this compound is 302.2246 and its molecular weight is 302.451 . The molecular formula is C20H30O2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Route Development : A synthetic route to 5,8,11,14,17-eicosapentaynoic acid, an acetylenic precursor of the specified eicosapentaenoic acid ester, was developed based on the condensation of a propargyl synthon with omega-acetylenic fragments. The study provides physico-chemical constants and spectral characteristics (IR, 1H-NMR, and mass spectrometry) of the target and intermediate compounds, demonstrating the feasibility of synthesizing complex polyunsaturated fatty acid (PUFA) derivatives through strategic chemical synthesis (Belosludtsev et al., 1988).
Microbial Synthesis and Biological Applications
Microbial Conversion to Trans Isomer : Research on the microbial synthesis of the trans isomer of eicosapentaenoic acid (EPA) from linolenic acid by a Δ12-desaturase defective mutant of Mortierella alpina showed the production of mono trans geometrical isomer of EPA. This study highlights the potential of microbial processes in producing specific PUFA isomers for scientific research and potential therapeutic applications (Shirasaka et al., 2003).
Biological Effects
Oxidative Degradation Studies : Investigations into the oxidative degradation of eicosapentaenoic acid have led to the production of various polyunsaturated aldehydes. This research elucidates the chemical transformations PUFAs can undergo, providing insight into their stability and reactivity under oxidative conditions, which has implications for their biological effects and applications in studies on lipid peroxidation and related processes (Holmeide & Skattebol, 2003).
Mechanism of Action
Target of Action
It is known to have roles as an anticholesteremic drug, antipsychotic agent, antidepressant, and prodrug .
Mode of Action
As a prodrug, it must undergo chemical conversion by metabolic processes before becoming the pharmacologically active drug .
Biochemical Pathways
It is known to be a marine metabolite, which suggests it may be involved in marine biochemical processes .
Pharmacokinetics
The compound is a prodrug of EPA (Eicosapentaenoic acid). After oral administration, it is de-esterified and releases EPA as the active metabolite, which is subsequently absorbed in the small intestine . After entering the endoplasmic reticulum of the enterocytes, it is incorporated into chylomicrons and enters systemic circulation predominantly through the thoracic duct lymphatic system . EPA is bound to plasma proteins and is incorporated into cell membrane phospholipids (especially in the CNS, retina, and myocardium), triglycerides, and cholesteryl esters .
Result of Action
It is known to have roles as an anticholesteremic drug, antipsychotic agent, and antidepressant , suggesting it may have effects on cholesterol levels, psychotic symptoms, and mood.
Action Environment
As a marine metabolite, it may be influenced by marine environmental conditions .
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28,31,37,40,52H,4-6,8-9,11-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b10-7-,19-16-,26-25-,31-28-,40-37- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKDORBDQDVMQ-PDZACQBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.